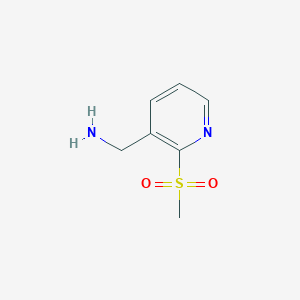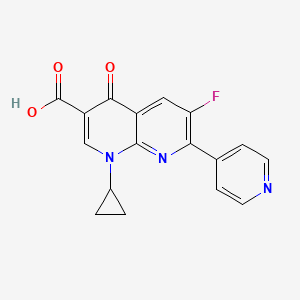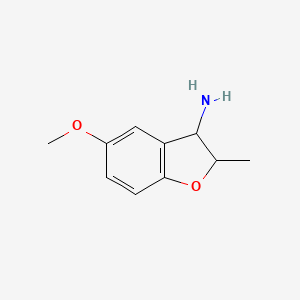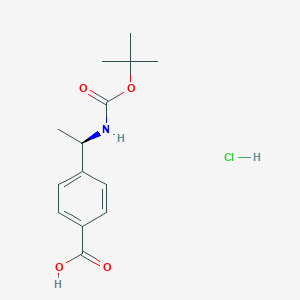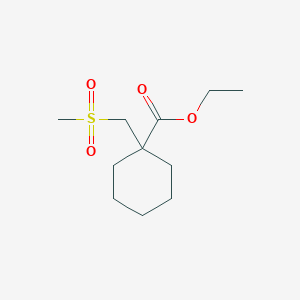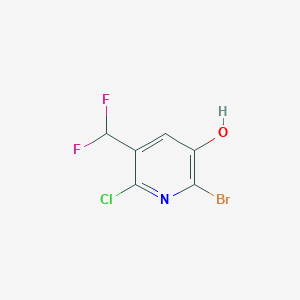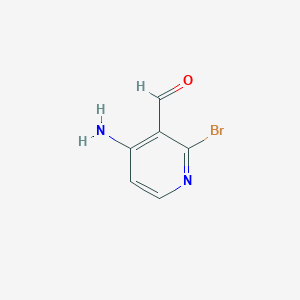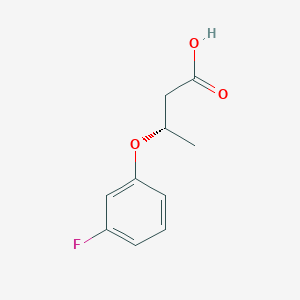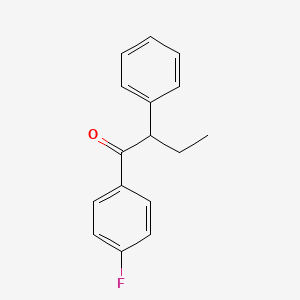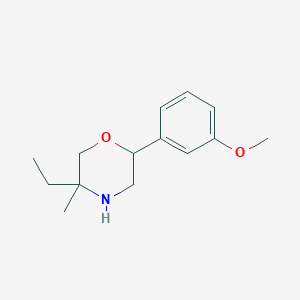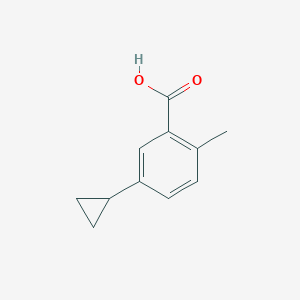![molecular formula C8H6N4O2 B15244165 [4,5'-Bipyrimidine]-4',6(1H,3'H)-dione CAS No. 59549-39-2](/img/structure/B15244165.png)
[4,5'-Bipyrimidine]-4',6(1H,3'H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4,5’-Bipyrimidine]-4’,6(1H,3’H)-dione is a heterocyclic compound that features two pyrimidine rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4,5’-Bipyrimidine]-4’,6(1H,3’H)-dione typically involves multi-component cascade reactions. One such method includes the reaction of 3-formylchromones, ethyl 2-(pyridine-2-yl)acetate derivatives, and amidine hydrochlorides. This reaction is carried out in acetonitrile or DMF with Cs₂CO₃ as a base, resulting in the formation of 4,5-dihydro-[4,5’-bipyrimidin]-6(1H)-ones, which can further undergo a metal- and oxidant-free cascade reaction to produce [4,5’-Bipyrimidine]-4’,6(1H,3’H)-dione .
Industrial Production Methods
While specific industrial production methods for [4,5’-Bipyrimidine]-4’,6(1H,3’H)-dione are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using cost-effective reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
[4,5’-Bipyrimidine]-4’,6(1H,3’H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed using suitable reducing agents to modify the compound’s structure.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the pyrimidine rings are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or DMF, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted bipyrimidine compounds.
Scientific Research Applications
Chemistry
In chemistry, [4,5’-Bipyrimidine]-4’,6(1H,3’H)-dione is used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound is studied for its potential antimicrobial properties. Derivatives of [4,5’-Bipyrimidine]-4’,6(1H,3’H)-dione have shown promising activity against various bacterial strains, making it a candidate for developing new antibiotics .
Medicine
The compound’s potential therapeutic effects are being explored in medicine. Its derivatives are being investigated for their ability to inhibit specific enzymes and pathways involved in diseases, offering potential for drug development .
Industry
In the industrial sector, [4,5’-Bipyrimidine]-4’,6(1H,3’H)-dione is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism by which [4,5’-Bipyrimidine]-4’,6(1H,3’H)-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved in its mechanism of action include signal transduction and metabolic pathways, which are crucial for its biological and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyrimidine: Another bipyrimidine derivative with different substitution patterns.
4,4’-Bipyrimidine: Similar in structure but with variations in the position of the pyrimidine rings.
2,2’-Bipyridine: A related compound with pyridine rings instead of pyrimidine.
Uniqueness
[4,5’-Bipyrimidine]-4’,6(1H,3’H)-dione is unique due to its specific ring structure and the positions of the nitrogen atoms. This configuration imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
59549-39-2 |
|---|---|
Molecular Formula |
C8H6N4O2 |
Molecular Weight |
190.16 g/mol |
IUPAC Name |
4-(6-oxo-1H-pyrimidin-5-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H6N4O2/c13-7-1-6(10-4-11-7)5-2-9-3-12-8(5)14/h1-4H,(H,9,12,14)(H,10,11,13) |
InChI Key |
KVYDEDJWOOWREJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CNC1=O)C2=CN=CNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


